molecular formula C13H17NOS B2391662 N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide CAS No. 1211246-65-9

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide

Cat. No.: B2391662
CAS No.: 1211246-65-9
M. Wt: 235.35
InChI Key: RAFDMSFDERCPEX-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide is a synthetic compound belonging to the class of cyclopropyl amides. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a cyclopropyl group, and a cyclobutanecarboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiophene derivatives have been found to have biological activity, such as anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Thiophene derivatives are a significant class of compounds with potential for further structural optimization. They have been used in a variety of scientific studies, ranging from drug development to material sciences . Therefore, “N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide” could potentially be a subject of future research in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Thiophene Ring Introduction: The thiophene ring is incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.

    Amide Bond Formation: The final step involves the formation of the amide bond between the cyclopropyl intermediate and the cyclobutanecarboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under oxidative conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the amide bond, to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclopropanecarboxamide: Similar structure but with a cyclopropanecarboxamide moiety.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclohexanecarboxamide: Contains a cyclohexanecarboxamide group instead of cyclobutanecarboxamide.

    N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenecarboxamide: Features a benzenecarboxamide group.

Uniqueness

N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide is unique due to the combination of its thiophene ring, cyclopropyl group, and cyclobutanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-12(10-3-1-4-10)14-9-13(6-7-13)11-5-2-8-16-11/h2,5,8,10H,1,3-4,6-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFDMSFDERCPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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